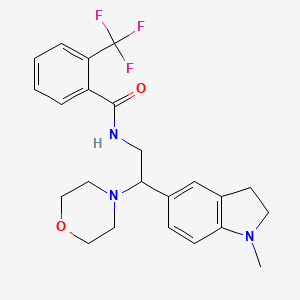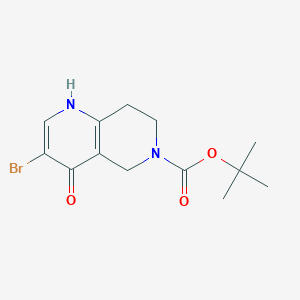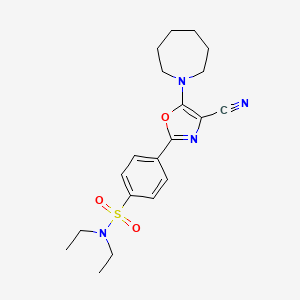
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. MI-773 targets the p53-MDM2 interaction, which is a critical pathway in cancer development and progression.
科学的研究の応用
Antimicrobial and Antifungal Agents
Research involving derivatives of benzamide and morpholine shows potential in the development of antimicrobial and antifungal agents. For instance, N-Benzoyl-N'-dialkylthiourea derivatives and their complexes have shown antifungal activity against major pathogens responsible for plant diseases, indicating their utility in agriculture and plant pathology (Zhou Weiqun et al., 2005). Similarly, new 1,2,4-triazole derivatives containing a morpholine moiety have been synthesized and tested as antimicrobial agents, demonstrating the potential for treating microbial infections (D. Sahin et al., 2012).
Corrosion Inhibitors
Compounds with benzimidazole derivatives, including morpholine components, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting N80 steel in hydrochloric acid, which could have significant implications for the chemical and petroleum industries by extending the life of metal components and structures (M. Yadav et al., 2016).
Antiproliferative Activity
The design and synthesis of compounds featuring a morpholinyl-triazinyl-benzamide structure have been explored for their antiproliferative activities against cancer cell lines. This research highlights the potential for developing new anticancer agents that target specific pathways involved in cell proliferation, such as the PI3K/Akt/mTOR pathway (Xiao-meng Wang et al., 2015).
Novel Synthetic Approaches
Studies have also focused on novel synthetic approaches for creating derivatives of benzamide and morpholine, which are pertinent to the development of new pharmaceuticals and materials. For example, the synthesis of oxyalkyl derivatives of trifluoromethanesulfonamide explores dynamic associations between different types of molecules in various phase states, contributing to materials science and pharmaceutical chemistry (N. Chipanina et al., 2020).
特性
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O2/c1-28-9-8-17-14-16(6-7-20(17)28)21(29-10-12-31-13-11-29)15-27-22(30)18-4-2-3-5-19(18)23(24,25)26/h2-7,14,21H,8-13,15H2,1H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTAFKLETFTBRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2414749.png)
![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2414752.png)



![N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine](/img/structure/B2414756.png)

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2414758.png)
![3-{2-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2414760.png)
![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2414764.png)


![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]prop-2-enamide](/img/structure/B2414770.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414771.png)